REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[CH2:5][NH:6][C:7](=[NH:15])[CH:8](OCC)OCC.S(=O)(=O)(O)O.[OH-].[Na+]>ClCCl>[Cl:1][C:2]1[CH:3]=[C:4]2[C:16]([CH:8]=[C:7]([NH2:15])[N:6]=[CH:5]2)=[CH:17][CH:18]=1.[Cl:1][C:2]1[CH:18]=[CH:17][CH:16]=[C:4]2[C:3]=1[CH:8]=[C:7]([NH2:15])[N:6]=[CH:5]2 |f:2.3|
|
Name
|
N-(3-chlorobenzyl)-2,2-diethoxyacetimidamide
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CNC(C(OCC)OCC)=N)C=CC1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flask was placed
|
Type
|
WASH
|
Details
|
the water layer was washed with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C=C(N=CC2=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C=C(N=CC2=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[CH2:5][NH:6][C:7](=[NH:15])[CH:8](OCC)OCC.S(=O)(=O)(O)O.[OH-].[Na+]>ClCCl>[Cl:1][C:2]1[CH:3]=[C:4]2[C:16]([CH:8]=[C:7]([NH2:15])[N:6]=[CH:5]2)=[CH:17][CH:18]=1.[Cl:1][C:2]1[CH:18]=[CH:17][CH:16]=[C:4]2[C:3]=1[CH:8]=[C:7]([NH2:15])[N:6]=[CH:5]2 |f:2.3|
|
Name
|
N-(3-chlorobenzyl)-2,2-diethoxyacetimidamide
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CNC(C(OCC)OCC)=N)C=CC1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flask was placed
|
Type
|
WASH
|
Details
|
the water layer was washed with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C=C(N=CC2=C1)N
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C=C(N=CC2=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |